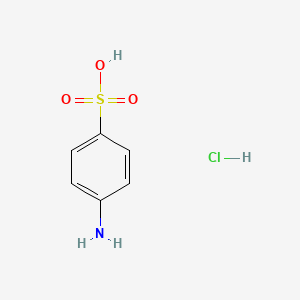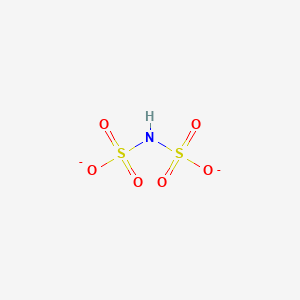
Imidodisulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Imidodisulfate can be synthesized through various methods. One common approach involves the reaction of ammonium sulfate with sulfuric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through crystallization or other separation techniques. The process is optimized for high yield and purity .
化学反応の分析
Types of Reactions: Imidodisulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various sulfur-containing compounds.
Reduction: Under specific conditions, it can be reduced to simpler sulfur compounds.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include sulfamic acid derivatives, which are valuable intermediates in various chemical processes .
科学的研究の応用
Imidodisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other sulfur-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism by which imidodisulfate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. This makes it a versatile reagent in both organic and inorganic chemistry .
類似化合物との比較
- Hydroxyimidodisulfate
- Hydroxysulfamate
- N-nitrosohydroxylamine-N-sulfonate
Comparison: this compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability. For instance, hydroxythis compound and hydroxysulfamate have different functional groups that limit their reactivity in certain conditions. N-nitrosohydroxylamine-N-sulfonate, on the other hand, has a different nitrogen-sulfur configuration, making it suitable for different applications .
特性
CAS番号 |
64647-46-7 |
|---|---|
分子式 |
HNO6S2-2 |
分子量 |
175.15 g/mol |
IUPAC名 |
N-sulfonatosulfamate |
InChI |
InChI=1S/H3NO6S2/c2-8(3,4)1-9(5,6)7/h1H,(H,2,3,4)(H,5,6,7)/p-2 |
InChIキー |
VKHQYTLHHOQKSC-UHFFFAOYSA-L |
正規SMILES |
N(S(=O)(=O)[O-])S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



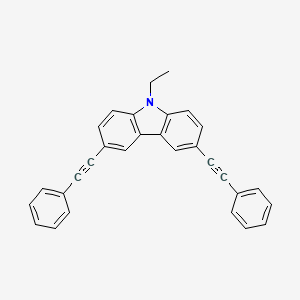
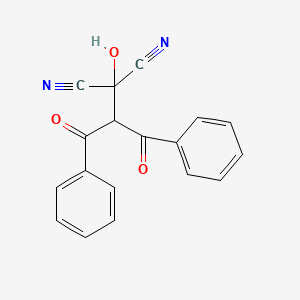
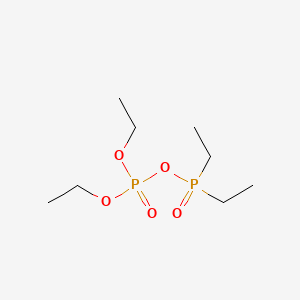
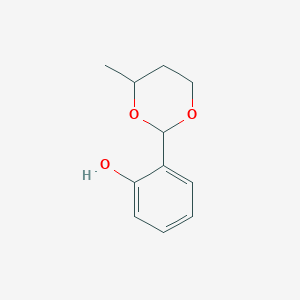

![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
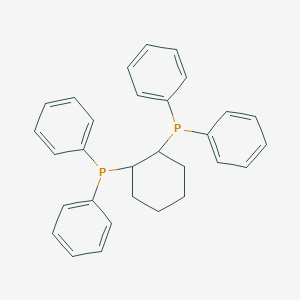
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
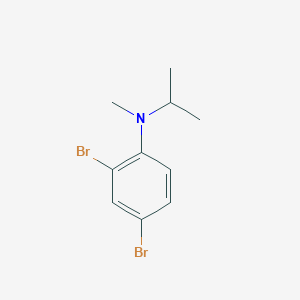
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)
